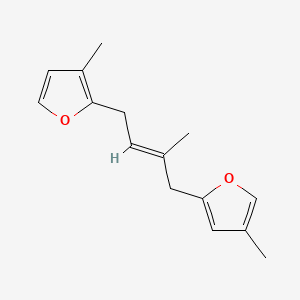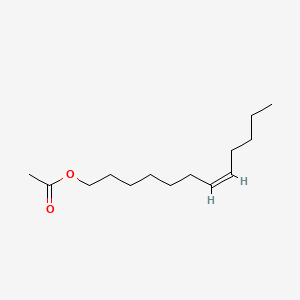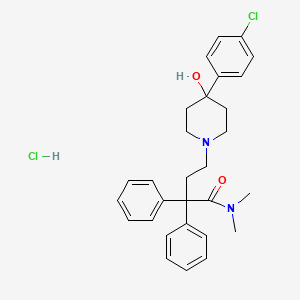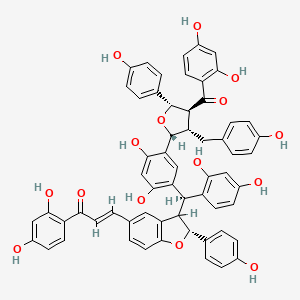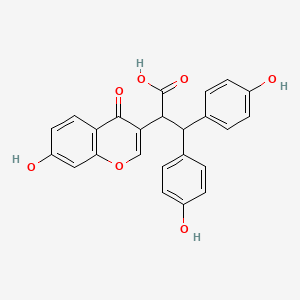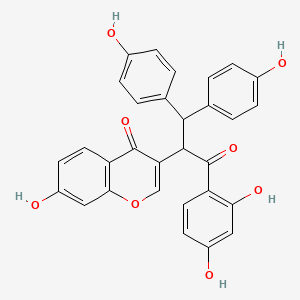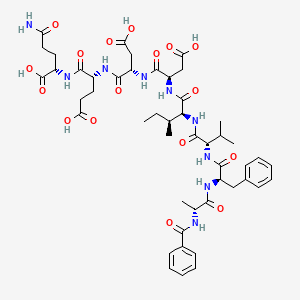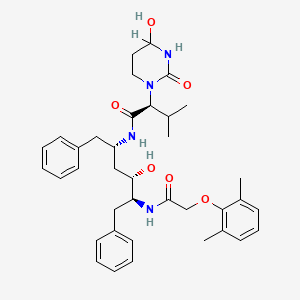
LORTALAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lortalamine (LM-1404) is a selective norepinephrine reuptake inhibitor that was synthesized in the early 1980s. It was initially developed as an antidepressant but was shelved due to ocular toxicity observed in animal studies . Despite this, it has found use in positron emission tomography (PET) studies to label norepinephrine transporters .
Preparation Methods
Lortalamine can be synthesized using (S)-(-)-α-methylbenzylamine as a chiral auxiliary. The stereochemistry of an intermediate compound is established through X-ray crystallography, allowing for the assignment of the absolute configuration . The racemic hexahydrobezopyrano[3,2-c]pyridine ring system can be prepared in a two-step procedure from ethyl coumarin-3-carboxylate and 1-methyl-4-piperidone
Chemical Reactions Analysis
Lortalamine undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the metabolic pathways of many compounds.
Substitution Reactions: The compound can undergo N-methylation to form its active form.
Common Reagents and Conditions: Typical reagents include ethyl coumarin-3-carboxylate and 1-methyl-4-piperidone.
Major Products: The primary product is the active form of this compound, which is a potent norepinephrine reuptake inhibitor.
Scientific Research Applications
Lortalamine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying selective norepinephrine reuptake inhibitors.
Biology: It is used in PET studies to label norepinephrine transporters.
Medicine: Although not used clinically due to toxicity, it provides insights into the development of antidepressants.
Mechanism of Action
Lortalamine acts as a potent and highly selective norepinephrine reuptake inhibitor. It binds to the norepinephrine transporter, preventing the reuptake of norepinephrine into presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission . The molecular targets include the norepinephrine transporter, and the pathways involved are primarily related to neurotransmitter regulation .
Comparison with Similar Compounds
Lortalamine is unique due to its high selectivity for the norepinephrine transporter. Similar compounds include:
Imipramine: A tricyclic antidepressant with broader activity, affecting multiple neurotransmitter systems.
Oxaprotiline: Another selective norepinephrine reuptake inhibitor used in PET studies.
Nisoxetine: A selective norepinephrine reuptake inhibitor with similar applications in research.
This compound’s uniqueness lies in its high selectivity and potency as a norepinephrine reuptake inhibitor, although its clinical use is limited by toxicity .
Properties
CAS No. |
70384-91-7 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
(1R,9R)-6-chloro-12-methyl-2-oxa-12,15-diazatetracyclo[7.5.3.01,10.03,8]heptadeca-3(8),4,6-trien-16-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-18-5-4-15-12(8-18)10(7-14(19)17-15)11-6-9(16)2-3-13(11)20-15/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,17,19)/t10-,12?,15+/m0/s1 |
InChI Key |
MJRPHRMGEKCADU-PJRDJYAKSA-N |
SMILES |
CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |
Isomeric SMILES |
CN1CC[C@@]23C(C1)[C@@H](CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |
Canonical SMILES |
CN1CCC23C(C1)C(CC(=O)N2)C4=C(O3)C=CC(=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4a-amino-8-chloro-2-methyl-1,2,3,4,4a,10a-hexahydro-10H-benzopyrano(3,2-c)pyridin-10-ylacetic acid lactam LM 1404 LM-1404 lortalamine lortalamine, (4aR,10R,10aR)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


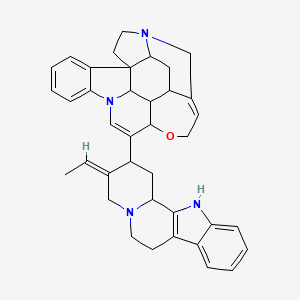
![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1S)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1675062.png)
